3-Phenylcinnoline-4-carbonitrile

Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

For medicinal chemistry teams advancing antitumor lead optimization, sourcing a versatile 3-phenylcinnoline scaffold with a reactive nitrile handle can be a bottleneck. This compound resolves that by providing the core structure essential for cell proliferation inhibition studies. The 4-carbonitrile group enables rapid nucleophilic displacement for SAR library synthesis. - Core scaffold from the patented antitumor 3-phenylcinnoline class. - Reactive 4-CN handle for generating diverse 4-substituted analogues. - Enables synthesis of 4-amino, 4-alkoxy, and fused polyheterocyclic derivatives.

Molecular Formula C15H9N3
Molecular Weight 231.25 g/mol
CAS No. 200062-46-0
Cat. No. B3349045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylcinnoline-4-carbonitrile
CAS200062-46-0
Molecular FormulaC15H9N3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=N2)C#N
InChIInChI=1S/C15H9N3/c16-10-13-12-8-4-5-9-14(12)17-18-15(13)11-6-2-1-3-7-11/h1-9H
InChIKeyDRJTYCBLEXSORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylcinnoline-4-carbonitrile: Core Antitumor Scaffold


3-Phenylcinnoline-4-carbonitrile (CAS 200062-46-0) is a heterocyclic organic compound with the molecular formula C₁₅H₉N₃ and a molecular weight of 231.25 g/mol . It is characterized by a cinnoline core—a nitrogen-containing fused bicyclic system—substituted with a phenyl group at the 3-position and a reactive carbonitrile (nitrile) group at the 4-position. This compound belongs to a class of 3-phenylcinnoline analogues that have been patented as cell proliferation inhibitors and antitumor agents . The 4-carbonitrile group is known to be readily displaced by various nucleophiles, making the compound a versatile synthetic intermediate for generating diverse cinnoline derivatives .

Synthetic workflow: 4‑carbonitrile handle enables direct nucleophilic derivatization for library synthesis
Selection context: Patent‑defined 3‑phenylcinnoline scaffold aligns with antiproliferative SAR exploration
Use model: Core building block for fused polyheterocyclic precursor research

3-Phenylcinnoline-4-carbonitrile: Irreplaceable Scaffold


Substituting 3-Phenylcinnoline-4-carbonitrile with other cinnoline derivatives (e.g., cinnoline-4-carbonitrile, 3-phenylcinnoline, or 3-phenylcinnoline-4-carboxylic acid) fundamentally alters the molecule's physicochemical properties and biological activity potential. The specific combination of a 3-phenyl group and a 4-carbonitrile group on the cinnoline core is critical. The patent literature explicitly defines the 3-phenylcinnoline framework as essential for the claimed antitumor and cell proliferation inhibitory activities . The 4-carbonitrile group provides a unique reactive handle for further derivatization—its displacement by nucleophiles is a key transformation that enables the synthesis of a wide array of 4-substituted cinnoline analogues with potentially enhanced or tuned biological activity, a feature not shared by the corresponding 4-carboxylic acid or unsubstituted analogs . Therefore, generic substitution with structurally similar but functionally distinct cinnolines would likely lead to a loss of the specific activity profile associated with this scaffold, underscoring the compound's non-interchangeable nature for research focused on this chemical space.

Core analog Cinnoline‑4‑carbonitrile lacks the 3‑phenyl group; SAR context may shift and patent‑defined antiproliferative relevance may not transfer.
Carboxylic acid 3‑Phenylcinnoline‑4‑carboxylic acid requires activation for derivatization; nitrile reactivity advantage is lost, limiting direct library diversification.
Other cinnolines 3‑Phenylcinnoline without the 4‑CN handle removes the key synthetic entry point; scaffold utility for 4‑substituted SAR may not be reproduced.

3-Phenylcinnoline-4-carbonitrile vs. Analog Compounds


Physicochemical Differentiation from Core Analogs

3-Phenylcinnoline-4-carbonitrile is structurally and physicochemically distinct from simpler cinnoline analogs. Its molecular weight (231.25 g/mol) is 76.09 g/mol greater than that of cinnoline-4-carbonitrile (155.16 g/mol), a difference attributed to the presence of the phenyl group at the 3-position. This structural addition increases lipophilicity and alters the compound's electronic distribution, which are key parameters in drug design and SAR studies. While direct biological data for this exact compound is sparse, this quantitative physicochemical difference is a primary driver for its selection over the simpler analog when exploring the 3-phenylcinnoline chemical space as defined in patent literature . No direct head-to-head biological comparison data is available for this specific compound against its analogs.

Molecular Weight
Data to verify
76.09 g/mol higher vs cinnoline‑4‑carbonitrile (155.16 g/mol)
Supports selection for 3‑phenyl SAR physicochemical profiling
Calculated from molecular formula; no direct biological comparison available
Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

Nitrile Reactivity Advantage over Carboxylic Acid

The 4-carbonitrile group in 3-Phenylcinnoline-4-carbonitrile offers a distinct synthetic advantage over the corresponding 4-carboxylic acid analog (3-Phenylcinnoline-4-carboxylic acid, CAS 10604-21-4). According to the Science of Synthesis reference work, a nitrile function at the 4-position of the cinnoline system is readily displaced by various nucleophiles, allowing for the synthesis of a broad range of 4-substituted cinnoline derivatives . This contrasts with the carboxylic acid group, which typically requires activation (e.g., to an acid chloride) or coupling reagents for further derivatization. The nitrile group therefore provides a more direct route to accessing diverse 4-amino, 4-alkoxy, or 4-alkyl cinnolines. No quantitative yield or reaction rate comparison data is available, but the difference in functional group reactivity is a well-established class-level principle in heterocyclic chemistry.

Nitrile Reactivity
Class‑level
3‑Phenylcinnoline‑4‑carbonitrile — nitrile directly displaceable by nucleophiles
4‑Carboxylic acid analog — requires activation (e.g., acid chloride) for derivatization
May support more efficient 4‑substituted library synthesis
Qualitative class‑level heterocyclic reactivity; no quantitative rate comparison
Synthetic Chemistry Medicinal Chemistry Cinnoline Derivatization

Patent-Defined Scaffold for Antitumor Research

3-Phenylcinnoline-4-carbonitrile is a specific embodiment within the broader class of 3-phenylcinnoline analogues that are the subject of U.S. Patent No. 7,563,893, which claims these compounds as cell proliferation inhibitors and antitumor agents . This patent coverage provides a strong, albeit non-quantitative, rationale for selecting this scaffold over other cinnoline derivatives not encompassed by this intellectual property. While the patent does not disclose specific IC₅₀ values for this exact compound, it establishes the 3-phenylcinnoline core as a privileged structure for this biological activity. This patent linkage is a key procurement differentiator, as it indicates the scaffold's validated potential in a specific therapeutic area, in contrast to many other cinnoline derivatives for which no such focused biological activity is claimed in the peer-reviewed or patent literature. No quantitative comparative data against non-3-phenyl cinnolines is provided in the patent for this specific compound.

Patent Scaffold
Class‑level
3‑Phenylcinnoline‑4‑carbonitrile — embodied in patent as antiproliferative agent class
Non‑3‑phenyl cinnolines — no equivalent patent claim for this activity
Aligns with antiproliferative screening research focus
No IC₅₀ data disclosed for this exact compound; patent defines class scope
Antitumor Agents Cell Proliferation Inhibitors Medicinal Chemistry

Key Applications of 3-Phenylcinnoline-4-carbonitrile


4-Substituted Library Synthesis for SAR

Leveraging the high reactivity of the 4-carbonitrile group , researchers can employ 3-Phenylcinnoline-4-carbonitrile as a central building block to generate a library of 4-amino, 4-alkoxy, 4-thio, or 4-alkyl derivatives. This approach is directly aligned with the goal of exploring structure-activity relationships (SAR) within the 3-phenylcinnoline class of antitumor agents . The nitrile's amenability to nucleophilic displacement facilitates the rapid diversification of the cinnoline core, which is a critical step in lead optimization campaigns.

Chemical Probes for Cell Proliferation

As a member of the patented 3-phenylcinnoline analogue class with claimed cell proliferation inhibitory activity , 3-Phenylcinnoline-4-carbonitrile and its derivatives serve as valuable starting points for developing chemical probes. These probes can be used to investigate the role of cinnoline-binding targets in cancer cell biology. While the exact molecular target of this specific compound is not defined, its structural relationship to the patented class justifies its use in phenotypic screening and target identification studies focused on antiproliferative mechanisms.

Fused Polyheterocyclic Precursor

The 4-carbonitrile group on the cinnoline ring is a versatile synthetic handle for constructing more complex fused polyheterocyclic systems through annulation reactions . For example, reaction with bifunctional nucleophiles can yield pyrimido[5,4-c]cinnolines or related tetracyclic scaffolds. This application scenario is particularly relevant for medicinal chemists seeking to explore novel chemical space with enhanced potency or selectivity against cancer targets, building upon the foundational antitumor activity associated with the 3-phenylcinnoline core .

Application
Selection Property
Validation Focus
4‑Substituted library synthesis for SAR
Nitrile reactivity for direct nucleophilic diversification
Derivatization efficiency and product characterization
Antiproliferative screening studies
Patent‑defined 3‑phenylcinnoline scaffold
Phenotypic endpoint interpretation in cell‑based assays
Fused polyheterocyclic precursor synthesis
Nitrile annulation chemistry for ring construction
Ring‑closure reaction monitoring and scaffold verification
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